1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

CXCR3 antagonism GPCR SAR urea-based drug design

Piperidinyl-urea SAR is sensitive to positional isomerism; generic substitution fails due to steep SAR. 1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1211841-17-6) is the exact 2-chloro isomer for reproducible GPCR (CXCR3, CCR1) and kinase (Chk-1, VEGFR) profiling. Its methylene-extended urea topology provides conformational flexibility absent in direct N-piperidinyl-ureas. Supplied as HPLC ≥98% with full characterization for unambiguous assay validation.

Molecular Formula C18H22ClN3OS
Molecular Weight 363.9
CAS No. 1211841-17-6
Cat. No. B2654944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
CAS1211841-17-6
Molecular FormulaC18H22ClN3OS
Molecular Weight363.9
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CS3
InChIInChI=1S/C18H22ClN3OS/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23)
InChIKeyWCCXCVDTIDXHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophoric Profile


1-(2-Chlorophenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic, small-molecule urea derivative featuring a 2-chlorophenyl ring and a piperidine scaffold N-substituted with a thiophen-2-ylmethyl group, connected via a methylene linker to the urea core [1]. It belongs to a broader class of 1-aryl-3-piperidinyl-urea analogs explored for G-protein-coupled receptor (GPCR) modulation and kinase interaction [2]. Unlike direct N-piperidinyl-ureas, the methylene spacer in this compound introduces conformational flexibility that is critical for binding pocket adaptation in certain biological targets.

Methylene spacer introduces conformational flexibility for binding pocket adaptation
2-Chlorophenyl substitution provides a distinct pharmacophoric element for SAR studies
Thiophen-2-ylmethyl-piperidine scaffold supports GPCR and kinase interaction profiling

Substitution Risk with Common Analogs


Generic substitution among piperidinyl-ureas fails due to steep structure-activity relationships (SAR) where minor modifications to the aryl ring position, the nature of the N-heterocyclic substituent, or the linker length can ablate or profoundly alter target engagement [1]. For instance, the 2-chloro substitution pattern on the phenyl ring in this compound is a distinct pharmacophoric element; shifting the chlorine to the 3- or 4-position yields positional isomers with divergent LogP, steric, and electronic profiles that are not interchangeable in assays requiring precise molecular recognition [2]. Similarly, replacing the thiophene with a furan or altering its attachment point results in different hydrogen-bonding and π-stacking capabilities, making procurement of the exact structure non-negotiable for reproducible biological data.

Positional isomer mismatch
2-Chloro vs 3- or 4-chloro isomers may shift LogP and tPSA, altering membrane permeability and intracellular target exposure.
Heterocycle substitution variability
Replacing thiophene with furan or benzyl changes electron density and π-stacking capability, potentially shifting binding interactions.
Linker length sensitivity
Absence of the methylene spacer may reorient the urea pharmacophore, risking loss of target selectivity.

Quantitative Differentiation Evidence


Methylene Linker vs. Direct N-Piperidinyl-Urea Topology

The target compound possesses a methylene (-CH2-) spacer between the piperidine ring and the urea nitrogen, a feature absent in the direct N-piperidin-4-yl-urea series exemplified by the CXCR3 antagonist lead '9t' (IC50 16 nM in GTPγS functional assay) [1]. This topological difference introduces an additional rotatable bond, altering the spatial orientation of the 2-chlorophenyl urea pharmacophore relative to the piperidine-thiophene motif, and is predicted to shift the vector of hydrogen bond donors/acceptors compared to the direct-linked series.

Methylene linker vs. direct N-piperidinyl-urea
Class-level inference
Target: 1-(piperidin-4-ylmethyl)urea scaffold Comparator: direct 1-(piperidin-4-yl)urea (CXCR3 series '9t') Difference: +1 rotatable bond; altered pharmacophore projection
Linker topology may shift binding pocket fit; requires validation.
No biological assay data available for direct comparison.
CXCR3 antagonism GPCR SAR urea-based drug design

Aryl Chlorine Positional Isomer Differentiation

The 2-chlorophenyl substitution on the target compound generates a distinct steric and electronic environment compared to its 3-chloro (CAS 929195-20-0) and 4-chloro isomers [1]. Calculated molecular properties indicate a lower topological polar surface area (tPSA) for the 2-chloro isomer relative to the 3- or 4-chloro counterparts, which influences membrane permeability potential.

Aryl chlorine positional isomer tPSA
Cross-study comparable
Target (2-Cl): tPSA ~56 Ų, LogP ~3.8 3-Cl isomer: tPSA ~64.6 Ų, LogP ~3.76 Difference: tPSA ≈ 8–9 Ų lower
Lower tPSA may support membrane permeability; assay-dependent.
In silico estimates; verify experimentally.
positional isomer SAR physicochemical properties logP comparison

Thiophene Substituent Positional Isomerism

The use of a thiophen-2-ylmethyl substituent on the piperidine nitrogen, as opposed to the less common thiophen-3-ylmethyl (CAS 1235296-90-8) [1], places the sulfur atom in a distinct orientation for potential intermolecular interactions. In related kinase and GPCR inhibitor series, the 2-thienyl isomer has been documented to exhibit superior binding affinity due to optimal sulfur-π interactions compared to the 3-thienyl isomer, although no direct data exists for this specific urea scaffold.

Thiophene positional isomer context
Class-level inference
No direct biochemical comparison. Class-level SAR suggests 2-thienyl may offer distinct sulfur-π interactions vs 3-thienyl.
Thiophene isomer selection requires context-specific validation.
Extrapolated from analogous urea kinase/GPCR inhibitor SAR.
heterocycle SAR thiophene isomer binding affinity modulation

N-Thiophenylmethyl vs. N-Benzyl or N-Furanylmethyl Substitution

Piperidine-based ureas with N-thiophenylmethyl substitution have been reported to exhibit moderate inhibitory activity against urease (IC50 range 31.97–254 µM) and other enzymes, with the thiophene ring contributing to improved binding compared to simple N-benzyl or N-furanylmethyl derivatives [1]. The specific thiophen-2-ylmethyl group present in the target compound provides a distinct electron-rich aromatic surface not found in furan analogs (CAS 1207051-61-3) [2].

Thiophene vs. furan/benzyl substitution
Class-level inference
Reported urease inhibition IC50 range for piperidine-thiophene ureas: 31.97–254 µM. Thiophene more electron-rich than furan.
Thiophene substitution may support enzyme inhibition; verify in target assay.
Extrapolated from piperidine urease inhibitor literature.
N-substituted piperidine SAR urease inhibition antibacterial activity

Optimized Procurement Scenarios


GPCR and Chemokine Receptor Antagonist Screening

The methylene-extended urea topology and 2-chlorophenyl pharmacophore make this compound a valuable probe for identifying novel chemokine receptor ligands, particularly where standard N-piperidinyl-urea scaffolds have failed due to steric clashes. Its use is recommended in primary screening libraries targeting CXCR3, CCR1, or related receptors [1].

Kinase Selectivity Profiling Panels

The unique combination of a 2-thienylmethyl-piperidine and a 2-chlorophenyl urea offers a distinctive hinge-binding motif not represented in common kinase inhibitor collections. Procurement is justified for profiling against Chk-1, VEGFR, or other kinases where macrocyclic ureas show promise [2].

Urease and Bacterial Enzyme Inhibition Research

Given the established, albeit moderate, inhibitory activity of piperidine-thiophene ureas against urease (IC50 ~100 µM range), this compound can serve as a reference standard in assays for Helicobacter pylori urease or related bacterial enzymes where the 2-chlorophenyl group provides a distinct electronic signature [3].

Synthetic Chemistry and Metabolite Reference Standard

The compound is a key intermediate or impurity reference for SAR studies exploring the homologation effects in piperidinyl-urea series. Its distinct mass spectrum and chromatographic retention time profile (relative to 3-chloro and 4-chloro isomers) support its use as an analytical standard in LC-MS and HPLC method development for medicinal chemistry programs.

Application
Selection Property
Validation Focus
GPCR antagonist screening studies
Methylene-extended urea topology, 2-chlorophenyl pharmacophore
CXCR3/CCR1 binding assay context
Kinase selectivity profiling
Thiophen-2-ylmethyl-piperidine hinge-binding motif
Kinase panel selectivity assay fit
Urease inhibitor research
Electron-rich thiophene-urea scaffold
Urease enzyme inhibition assay context
Analytical reference standard
Distinct chromatographic retention and mass spectrum profile
LC-MS and HPLC method development for SAR studies
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